2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of triazine derivatives Triazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions. One common method involves the use of interhalogens such as iodine monochloride (ICl) in a dichloromethane solution . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, including enzyme activities and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Known for its use as a UV light absorber and stabilizer.
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide:
Uniqueness
What sets 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-phenylhydrazinecarbothioamide apart is its unique structural configuration, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and related fields.
Properties
Molecular Formula |
C22H18N6S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C22H18N6S/c29-22(23-18-14-8-3-9-15-18)28-27-21-24-19(16-10-4-1-5-11-16)20(25-26-21)17-12-6-2-7-13-17/h1-15H,(H2,23,28,29)(H,24,26,27) |
InChI Key |
MAWDJDAJSIOOFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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